

Technical Support Center: Isoflucypram and SDHI Fungicide Cross-Resistance

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Compound of Interest

Compound Name: Isoflucypram

Cat. No.: B6594648

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This technical support center provides researchers, scientists, and drug development professionals with detailed information on **isoflucypram** and its cross-resistance patterns with other succinate dehydrogenase inhibitor (SDHI) fungicides.

Frequently Asked Questions (FAQs)

Q1: What is **isoflucypram** and how does its mode of action differ from other SDHI fungicides?

A1: **Isoflucypram** is a succinate dehydrogenase inhibitor (SDHI) fungicide belonging to the FRAC Group 7.^{[1][2]} It functions by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain, which blocks the oxidation of succinate to fumarate and disrupts the fungus's energy supply.^{[3][4]}

What sets **isoflucypram** apart is its unique chemical structure, specifically the N-cyclopropyl-N-benzyl-carboxamide moiety.^{[4][5][6]} This has led the Fungicide Resistance Action Committee (FRAC) to place it in a new subclass within the SDHI group.^{[4][5]} This distinct structure is postulated to result in an altered binding mode to the ubiquinone binding site of the succinate dehydrogenase enzyme compared to other SDHIs.^{[5][6][7][8]} Investigations are ongoing to determine how this altered binding affects cross-resistance patterns.^{[4][5]}

Q2: Is there cross-resistance between **isoflucypram** and other SDHI fungicides?

A2: Generally, all SDHI fungicides are considered to be in the same cross-resistance group for resistance management purposes.^[2] However, research indicates that the cross-resistance

patterns are complex and not always complete.[3][9] Specific mutations in the target succinate dehydrogenase (Sdh) enzyme can lead to varying levels of sensitivity to different SDHI fungicides.[9][10][11] For example, some mutations may confer high resistance to boscalid but have less effect on the sensitivity to fluopyram or isofetamid.[10][11] The unique binding mode of **isoflucypram** may result in a different cross-resistance profile compared to other SDHIs, but this is still under investigation.[4][5]

Q3: What are the known mutations that confer resistance to SDHI fungicides, and how do they affect **isoflucypram**?

A3: Resistance to SDHI fungicides is primarily caused by point mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme (SdhB, SdhC, and SdhD).[3][10][11] These mutations alter the fungicide's binding site.[12]

Several key mutations have been identified in various plant pathogens. For instance, in *Alternaria alternata*, mutations such as H134R in SdhC and H277Y/L in SdhB have been linked to reduced sensitivity to SDHIs like boscalid, pyraziflumid, and fluxapyroxad.[10][11] In *Botrytis cinerea*, mutations at positions H272, P225, and N230 in the SdhB gene are common.[13]

The specific impact of these mutations on **isoflucypram** efficacy is an area of active research. Due to its different binding characteristics, **isoflucypram** may retain activity against some fungal isolates that have developed resistance to other SDHIs. However, it is also possible for certain mutations to confer broad cross-resistance across the entire SDHI class.

Troubleshooting Guides

Problem: I am observing reduced efficacy of **isoflucypram** in my experiments, suggesting potential resistance.

Troubleshooting Steps:

- **Confirm Pathogen Identity:** Ensure the correct pathogen is being tested, as intrinsic sensitivity to fungicides can vary between species.
- **Establish a Baseline:** Compare the sensitivity of your isolates to a known sensitive or wild-type strain. This will help quantify the level of resistance.

- **Perform Dose-Response Assays:** Conduct in vitro sensitivity assays to determine the half-maximal effective concentration (EC50) of **isoflucypram** and other relevant SDHIs for your fungal isolates. A significant increase in the EC50 value compared to the sensitive reference strain indicates resistance.
- **Sequence the Sdh Genes:** If resistance is confirmed, sequence the SdhB, SdhC, and SdhD subunits of the succinate dehydrogenase gene to identify any known or novel mutations associated with SDHI resistance.
- **Cross-Resistance Profiling:** Test the resistant isolates against a panel of SDHI fungicides from different chemical subgroups to determine the cross-resistance pattern. This will help in understanding the spectrum of resistance.

Data Presentation

Table 1: Cross-Resistance Patterns of *Alternaria alternata* Isolates with Different Sdh Mutations to Various SDHI Fungicides.

Sdh Mutation	Boscalid Resistance	Pyraziflumid Resistance	Fluxapyroxad Resistance	Fluopyram Resistance	Isofetamid Resistance	Pydiflumetofen Resistance
H134R (SdhC)	High	Intermediate	Intermediate	Low	Low	Low
H277L (SdhB)	High	Intermediate	Intermediate	Low	Low	Low
G79R (SdhC)	High	Intermediate	Intermediate	Low	Low	Low

Data summarized from studies on *Alternaria* leaf spot of almond.^{[10][11]} "High," "Intermediate," and "Low" resistance are qualitative summaries of reported EC50 values.

Table 2: Resistance Profiles of *Botrytis cinerea* SdhB Mutants to a Range of SDHI Fungicides.

SdhB Mutation	Boscalid	Fluopyram	Fluxapyroxad	Benzovindiflupyr	Pydiflumetofen	Isofetamid	Pyraziflumid
H272R	R	S	R	S	S	S	R
H272Y	R	S	R	S	S	S	R
P225F	R	R	R	S	R	R	R
P225H	R	R	R	S	R	R	R
N230I	R	S	S	S	S	S	S

R = Resistant; S = Sensitive. Data is a summary of findings on *B. cinerea* from Michigan grapes.^[13]

Experimental Protocols

Protocol 1: In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

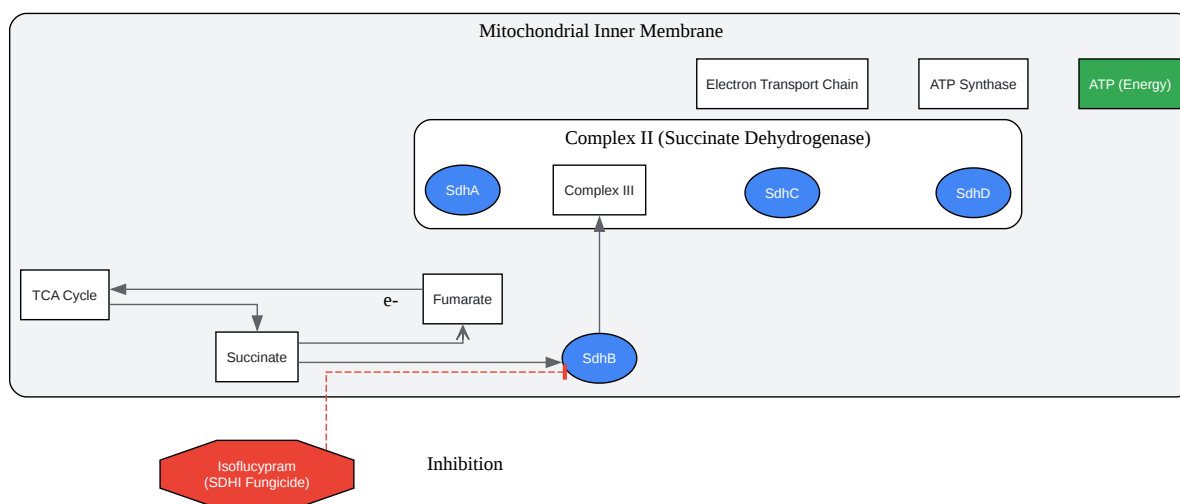
Objective: To determine the EC50 value of a fungicide for a specific fungal isolate.

Methodology:

- **Media Preparation:** Prepare a suitable solid growth medium (e.g., Potato Dextrose Agar - PDA) and amend it with a range of fungicide concentrations. A stock solution of the fungicide in a solvent like DMSO should be used. Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth.
- **Fungicide Dilution Series:** Create a serial dilution of the fungicide to be tested. The concentration range should span from a level with no expected inhibition to one with complete inhibition. A typical series might be 0, 0.01, 0.1, 1, 10, and 100 µg/mL.
- **Inoculation:** Place a mycelial plug of a specific diameter (e.g., 5 mm) from the growing edge of a fresh fungal culture onto the center of each fungicide-amended and control plate.
- **Incubation:** Incubate the plates at the optimal growth temperature for the fungus in the dark.

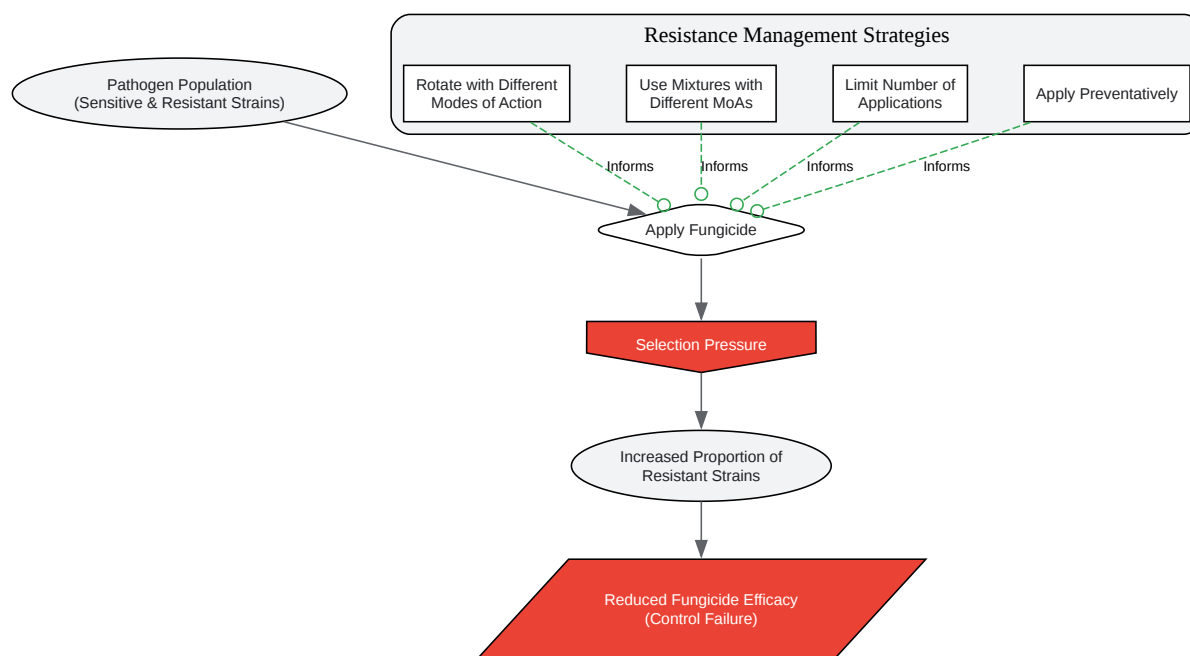
- **Data Collection:** After a set incubation period (when the mycelium on the control plate has reached a specific diameter), measure the diameter of the fungal colony on each plate in two perpendicular directions.
- **Calculation:** Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC50 value is then determined by regressing the inhibition percentage against the log of the fungicide concentration.

Visualizations



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Caption: Mode of action of **isoflucypram** on the mitochondrial respiratory chain.



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Caption: Logical workflow for fungicide resistance management strategies.

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